Home > Products > Screening Compounds P80718 > N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide - 899967-55-6

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Catalog Number: EVT-2737185
CAS Number: 899967-55-6
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is characterized by the presence of a butylsulfamoyl group attached to an ethyl chain, which is further linked to a 4-methoxybenzamide moiety. This structure imparts specific biological and chemical properties that make it of interest in various scientific fields.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as butylamine, ethylamine, and 4-methoxybenzamide. Its synthesis has been documented in several patents and scientific articles, highlighting its potential applications in medicinal chemistry and material science .

Classification

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is classified as a sulfonamide, which is a group of compounds known for their antibacterial properties. This particular compound may also exhibit additional biological activities due to the methoxybenzamide component, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide typically involves two key steps:

  1. Formation of N-butyl-N-ethylsulfamoyl chloride: This is achieved by reacting butylamine and ethylamine with chlorosulfonic acid under controlled conditions. The reaction produces the sulfonamide chloride intermediate, which is crucial for the next step.
  2. Reaction with 2-aminoethyl-4-methoxybenzamide: The sulfonamide chloride is then reacted with 2-aminoethyl-4-methoxybenzamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound through nucleophilic substitution .

Technical Details

  • Reaction Conditions: The reactions are typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yield.
  • Purification: The crude product is purified using techniques such as silica gel chromatography or recrystallization to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular formula for N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S. The compound features:

  • A butylsulfamoyl group (-SO2-NR2) attached to an ethyl chain.
  • A methoxy group (-OCH3) on the benzene ring, which enhances its lipophilicity and biological activity.

Data

  • Molecular Weight: Approximately 288.39 g/mol.
  • InChIKey: An identifier that provides information about its molecular structure.
  • SMILES Notation: A string representation of the molecule's structure useful for computational chemistry applications.
Chemical Reactions Analysis

Reactions

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can convert the sulfonamide group into amine derivatives using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for structural modifications .

Technical Details

  • Common Reagents:
    • Oxidizing Agents: Potassium permanganate (in acidic or neutral conditions).
    • Reducing Agents: Lithium aluminum hydride (in anhydrous ether).
    • Substitution Agents: Halogenating agents like bromine or chlorine.
Mechanism of Action

The mechanism of action for N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, primarily enzymes and receptors:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active site residues in enzymes, inhibiting their activity. This mechanism is similar to other sulfonamides known for their antibacterial properties.
  • Receptor Modulation: The benzamide moiety may interact with various receptor sites, potentially modulating their activity and leading to diverse biological effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Reported between 164°C and 167°C.
  • Boiling Point: Approximately 295°C.
  • Density: Estimated at around 1.2023 g/cm³.

Chemical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water may vary.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: Predicted pKa around 16.34, indicating weak acidity typical of sulfonamides .
Applications

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has several notable applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic properties such as anti-inflammatory and antimicrobial activities.
  2. Biological Research: Used as a building block in the synthesis of more complex molecules or as an enzyme inhibitor in biochemical assays.
  3. Material Science: Explored for its utility in developing new materials with specific properties, including polymers and coatings .

This compound represents a significant area of interest due to its versatile applications across various scientific fields, particularly in medicinal chemistry where it may contribute to new drug development strategies.

Introduction to N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide in Medicinal Chemistry

Role of Sulfonamide-Benzamide Hybrid Scaffolds in Targeted Therapeutics

The strategic integration of sulfonamide and benzamide pharmacophores has yielded chemically diverse scaffolds with enhanced target specificity and therapeutic potential. These hybrid architectures represent a deliberate departure from first-generation sulfonylurea compounds like glyburide, which exhibited NLRP3 inflammasome inhibition as an off-target effect burdened by significant hypoglycemic liability due to potassium channel activation [1]. Contemporary medicinal chemistry efforts have systematically dissected this structure-activity relationship, leading to optimized hybrids where the hypoglycemic activity is eliminated while anti-inflammatory potency is substantially enhanced through precision structural modifications [1] [3].

The molecular evolution progressed through key intermediates exemplified by 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, which served as critical synthetic precursors in developing glyburide analogues with refined biological selectivity [9]. These structural optimizations demonstrated that strategic substitutions on both the benzamide and sulfonamide components profoundly influence target engagement specificity. For instance, introducing chlorine at the 5-position of the benzamide ring and methoxy at the 2-position significantly improved NLRP3 binding affinity while reducing off-target interactions [1] [9].

Table 1: Structural Evolution of Sulfonamide-Benzamide Hybrid Therapeutics

CompoundBenzamide ModificationSulfonamide ModificationPrimary Therapeutic Application
GlyburideUnsubstituted chloro-benzamideCyclohexylureaType 2 Diabetes (with NLRP3 off-target)
JC-1212,5-Dimethoxy substitutionn-ButylsulfonamideNLRP3-driven inflammation
JC-1715-Chloro-2-methoxy substitution4-HydroxysulfamoylethylMultiple Sclerosis models
Target Compound4-Methoxy substitutionn-Butylsulfonamide ethyl linkerNLRP3-specific inflammation

The target compound, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, incorporates three principal domains that synergistically contribute to its pharmacological profile:

  • Sulfonamide Domain: The n-butylsulfamoyl moiety provides optimal hydrophobic volume for engagement within the NLRP3 binding pocket while maintaining metabolic stability. The butyl chain length balances lipophilicity requirements for membrane penetration without excessive hydrophobic character that might promote non-specific binding [1].
  • Benzamide Domain: The para-methoxy substitution on the benzoyl ring creates a distinct electronic profile compared to ortho-methoxy analogues. This positional isomerism influences conformational flexibility and hydrogen-bonding capacity, factors that significantly modulate target affinity [5] [8].
  • Linker Architecture: The ethylenediamine linker (‑CH₂-CH₂‑) between sulfonamide nitrogen and benzamide carbonyl provides optimal spatial separation between pharmacophoric elements. This distance facilitates simultaneous interaction with complementary regions within the NLRP3 ATP-binding site while maintaining favorable drug-like properties [3] [9].

Structure-activity relationship studies reveal that modifications to the benzamide moiety exhibit significantly higher impact on biological activity compared to alterations in the sulfonamide component. For instance, electron-donating groups (e.g., methoxy) at the para position of the benzamide enhance NLRP3 inhibitory potency approximately 3-fold over unsubstituted benzamide analogues, while extension of the sulfonamide alkyl chain beyond butyl diminishes aqueous solubility without commensurate gains in target affinity [1]. These insights have guided the rational design of next-generation inhibitors with improved blood-brain barrier penetration for neurodegenerative applications, exemplified by clinical candidates NT-0249 and NT-0796 which share core structural principles with this chemical scaffold [7].

NLRP3 Inflammasome Inhibition as a Strategic Focus for Anti-Inflammatory Drug Development

The NLRP3 inflammasome constitutes a multiprotein complex that functions as a master regulator of inflammatory responses through its control of interleukin-1β and interleukin-18 maturation. Its activation occurs through a tightly coordinated two-step mechanism: an initial priming signal (typically through Toll-like receptor activation) that upregulates NLRP3 and pro-interleukin-1β expression, followed by an activation trigger (such as ATP, crystalline structures, or reactive oxygen species) that promotes assembly of the NLRP3-ASC-procaspase-1 complex [1] [7]. This sophisticated molecular machinery represents a highly validated therapeutic target given its pathogenic role across diverse inflammatory conditions, ranging from neuroinflammatory disorders to cardiovascular diseases.

N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide and structurally related analogues exert their inhibitory effects through direct interference with the inflammasome assembly process. Mechanistic studies demonstrate that these compounds selectively disrupt the NLRP3-ASC protein-protein interaction without affecting upstream priming signals or downstream caspase-1 enzymatic activity [1] [3]. Specifically, the compound prevents ASC oligomerization and subsequent formation of ASC "specks" – the hallmark macromolecular aggregates essential for inflammasome activity. This mechanism distinguishes it from non-specific anti-inflammatory agents and biological therapies targeting interleukin-1 cytokines, as it acts proximally in the inflammatory cascade at the level of inflammasome complex formation [1].

Table 2: Disease Targets for NLRP3 Inflammasome Inhibitors Based on Preclinical Evidence

Therapeutic AreaSpecific PathologiesKey Supporting Evidence
Neurodegenerative DisordersAlzheimer Disease, Parkinson Disease, Multiple SclerosisImproved cognitive function in transgenic AD models; delayed progression in EAE (MS model); reduced microgliosis [1] [3] [7]
Cardiovascular DiseasesAcute Myocardial Infarction, Ischemia-Reperfusion InjuryReduced infarct size, improved cardiac function, attenuated adverse remodeling in AMI models [1]
Metabolic DisordersType 2 Diabetes, Gout, NASHAttenuated insulin resistance, reduced urate crystal inflammation, improved hepatic steatosis
Autoimmune ConditionsCryopyrin-Associated Periodic Syndromes, Rheumatoid ArthritisBlocked IL-1β maturation in CAPS models; reduced joint inflammation [1]

The therapeutic significance of this mechanism is substantiated by compelling in vivo evidence across multiple disease models. In Alzheimer disease transgenic mice (APP/PS1 model), compounds sharing the sulfonamide-benzamide structural framework demonstrated improved spatial memory retention in Morris Water Maze probe trials despite advanced pathological progression [1]. Similarly, in acute myocardial infarction models, these inhibitors significantly reduced infarct size and attenuated adverse cardiac remodeling – effects directly correlated with diminished caspase-1 activation and interleukin-1β maturation within myocardial tissue [1]. The clinical translation of this mechanism is evidenced by emerging clinical data from brain-penetrant inhibitors such as NT-0796, which demonstrated significant reductions in inflammatory biomarkers (C-reactive protein and fibrinogen) in human studies while confirming cerebrospinal fluid penetration essential for neurodegenerative applications [7].

The structural determinants enabling central nervous system engagement warrant particular attention. Compared to peripherally restricted inhibitors, brain-penetrant derivatives like the target compound typically exhibit calculated log P values ranging from 1.5-3.0, molecular weight <450 Da, and polar surface area <90 Ų – properties that collectively facilitate blood-brain barrier transit while maintaining aqueous solubility necessary for systemic administration [7] [8]. These pharmacokinetic optimizations represent significant advances over first-generation inhibitors and create opportunities for addressing neuroinflammatory components of neurodegenerative diseases where NLRP3 activation in microglia drives pathology progression through amplification of inflammatory cascades and promotion of pathogenic protein aggregation [1] [7].

Properties

CAS Number

899967-55-6

Product Name

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

IUPAC Name

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Molecular Formula

C14H22N2O4S

Molecular Weight

314.4

InChI

InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17)

InChI Key

LZCPMDSTLZMBJH-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.